
N-(2-Chloroethyl)aziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)aziridine-1-carboxamide, commonly known as CAA, is a chemical compound that has been widely used in scientific research. CAA belongs to the class of alkylating agents, which are used in cancer chemotherapy to inhibit the growth of cancer cells. However, in
Mecanismo De Acción
CAA works by alkylating DNA and proteins, which leads to the inhibition of cell division and ultimately cell death. CAA is a bifunctional alkylating agent that can crosslink DNA strands, leading to the inhibition of DNA replication and transcription. CAA can also react with proteins, leading to the modification of protein function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CAA depend on the dose and exposure time. CAA has been shown to induce DNA damage and protein modification, leading to cell death. CAA can also induce oxidative stress and inflammation in cells. In animal studies, CAA has been shown to cause toxicity in various organs, including the liver, kidney, and bone marrow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has a high degree of selectivity and can target specific proteins and DNA sequences. However, CAA has limitations in terms of its toxicity and potential side effects. CAA can also be unstable in solution and requires careful handling.
Direcciones Futuras
There are several future directions for the use of CAA in scientific research. One direction is the development of new CAA analogs with improved selectivity and reduced toxicity. Another direction is the use of CAA in combination with other drugs to enhance its efficacy. CAA can also be used in the development of new cancer therapies and in the study of DNA repair mechanisms. Further research is needed to fully understand the potential of CAA in scientific research.
Conclusion:
In conclusion, CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has been used in cancer research, DNA damage studies, and protein modification studies. CAA works by alkylating DNA and proteins, leading to the inhibition of cell division and ultimately cell death. CAA has advantages in terms of its selectivity and specificity, but also has limitations in terms of its toxicity and potential side effects. There are several future directions for the use of CAA in scientific research, including the development of new analogs and the use of CAA in combination with other drugs.
Métodos De Síntesis
The synthesis of CAA involves the reaction of 2-chloroethylamine hydrochloride with glyoxylic acid in the presence of sodium hydroxide. The resulting product is then treated with phosphorus pentachloride to obtain CAA. The synthesis method of CAA is well-established and has been widely used in scientific research.
Aplicaciones Científicas De Investigación
CAA has been used in various scientific research applications, including cancer research, DNA damage studies, and protein modification studies. CAA is used as an alkylating agent in cancer chemotherapy to inhibit the growth of cancer cells. CAA has also been used to study the effects of DNA damage and protein modification in cells.
Propiedades
Número CAS |
15872-04-5 |
|---|---|
Nombre del producto |
N-(2-Chloroethyl)aziridine-1-carboxamide |
Fórmula molecular |
C5H9ClN2O |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C5H9ClN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |
Clave InChI |
RJJUWPILPAFJJS-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NCCCl |
SMILES canónico |
C1CN1C(=O)NCCCl |
Sinónimos |
1-Aziridinecarboxamide,N-(2-chloroethyl)-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



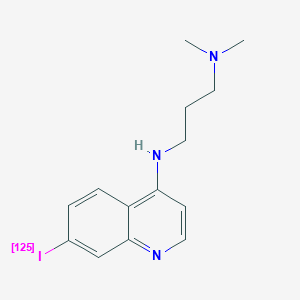
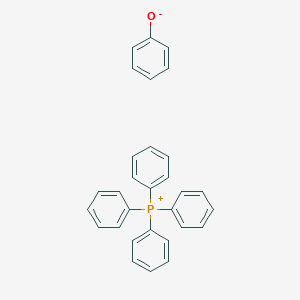
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
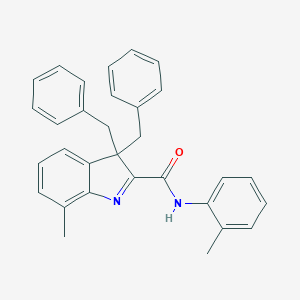

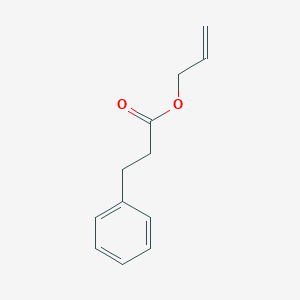

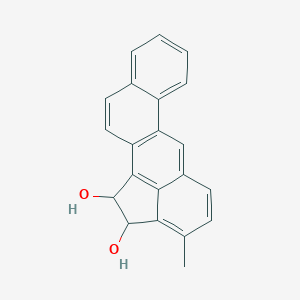
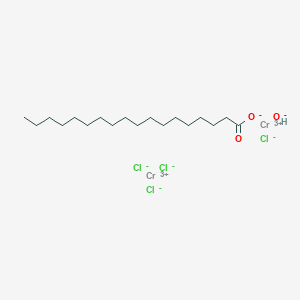


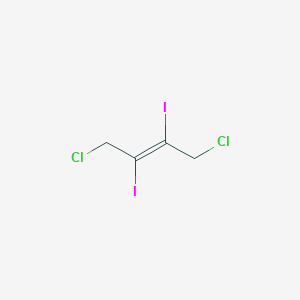

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)